molecular formula C6H14ClN B14898585 (1-Chloropropan-2-yl)(propyl)amine

(1-Chloropropan-2-yl)(propyl)amine

Cat. No.: B14898585
M. Wt: 135.63 g/mol
InChI Key: QXEISNDQTZSAAZ-UHFFFAOYSA-N
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Description

N-(1-Chloropropan-2-yl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom attached to the second carbon of a propyl group, which is further connected to a propanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Chloropropan-2-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 1-chloropropan-2-one with propan-1-amine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process .

Industrial Production Methods: In an industrial setting, the production of N-(1-Chloropropan-2-yl)propan-1-amine may involve large-scale reactors and continuous flow systems to ensure efficient synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(1-Chloropropan-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: N-(1-Hydroxypropan-2-yl)propan-1-amine.

    Oxidation: N-(1-Cyanopropan-2-yl)propan-1-amine.

    Reduction: N-(1-Methylpropan-2-yl)propan-1-amine.

Mechanism of Action

The mechanism of action of N-(1-Chloropropan-2-yl)propan-1-amine involves its interaction with specific molecular targets. The chlorine atom and amine group enable the compound to form covalent bonds with nucleophilic sites on enzymes and proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

  • N-(1-Chloropropan-2-yl)propan-2-amine
  • N-(1-Chloropropan-2-yl)butan-1-amine
  • N-(1-Chloropropan-2-yl)butan-2-amine

Comparison: N-(1-Chloropropan-2-yl)propan-1-amine is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to its analogs. The position of the chlorine atom and the length of the carbon chain influence the compound’s chemical behavior and biological activity .

Properties

Molecular Formula

C6H14ClN

Molecular Weight

135.63 g/mol

IUPAC Name

1-chloro-N-propylpropan-2-amine

InChI

InChI=1S/C6H14ClN/c1-3-4-8-6(2)5-7/h6,8H,3-5H2,1-2H3

InChI Key

QXEISNDQTZSAAZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(C)CCl

Origin of Product

United States

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